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Compound of Interest

Compound Name: 2-Bromo-6-fluoroaniline

Cat. No.: B133542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for the compound 2-Bromo-6-fluoroaniline. The information presented herein, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is

intended to support research, development, and quality control activities within the

pharmaceutical and chemical industries.

Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Bromo-6-fluoroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-6-fluoroaniline

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

6.89 t 8.0 Ar-H

6.62 dd 8.6, 4.5 Ar-H

3.60 s - -NH₂
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Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromo-6-fluoroaniline

Chemical Shift (δ) ppm Coupling Constant (J) Hz Assignment

156.38 d, J = 235.2 C-F

142.57 d, J = 2.0 C-NH₂

116.10 d, J = 7.6 Ar-C

115.69 d, J = 22.4 Ar-C

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS)
Table 3: Mass Spectrometric Data for 2-Bromo-6-fluoroaniline

m/z Interpretation

188.958939 Molecular Ion [M]⁺ (Calculated Exact Mass)

Experimental Protocols
The following sections detail the generalized methodologies for the acquisition of the

spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-Bromo-6-fluoroaniline was prepared by dissolving approximately 10-20 mg of

the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5

mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The

chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard (δ 0.00).

Infrared (IR) Spectroscopy
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The FT-IR spectrum of 2-Bromo-6-fluoroaniline, a liquid at room temperature, was obtained

using a Fourier Transform Infrared spectrometer equipped with a universal attenuated total

reflectance (ATR) accessory. A small drop of the neat liquid was placed directly onto the ATR

crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

A background spectrum of the clean, empty ATR crystal was recorded prior to the sample

analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometric analysis was performed using an electron ionization (EI) time-of-flight

(TOF) mass spectrometer. A dilute solution of 2-Bromo-6-fluoroaniline in a volatile organic

solvent (e.g., methanol or dichloromethane) was introduced into the ion source. The sample

was ionized using a standard electron energy of 70 eV. The resulting ions were accelerated

into the TOF mass analyzer, and the mass-to-charge (m/z) ratios were recorded.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound such as 2-Bromo-6-fluoroaniline.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-6-fluoroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b133542#spectroscopic-data-for-2-bromo-6-
fluoroaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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